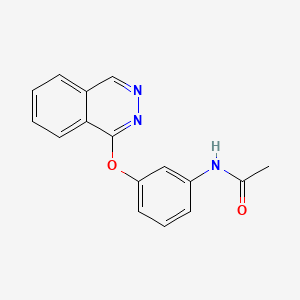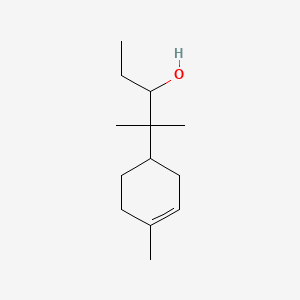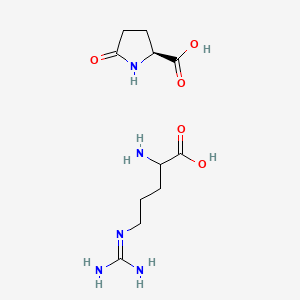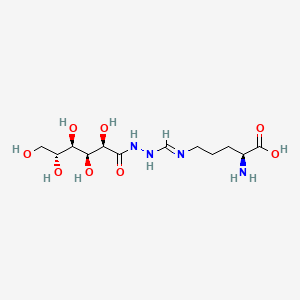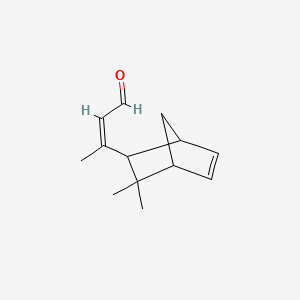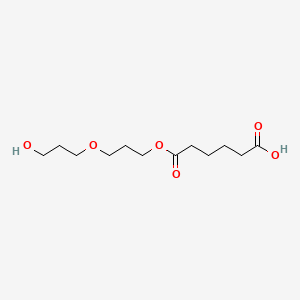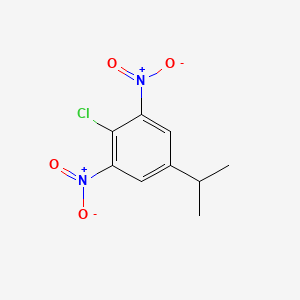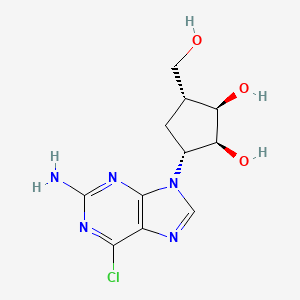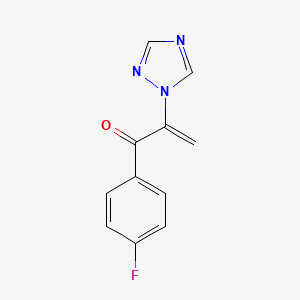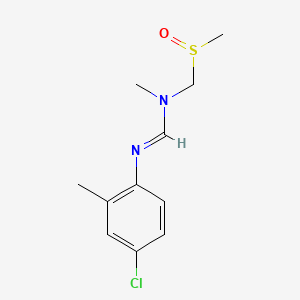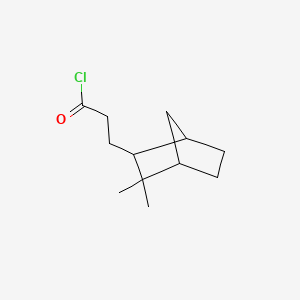
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride: is a chemical compound with the molecular formula C12H21ClO . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl derivatives.
Reduction: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propanol.
Oxidation: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is used as an intermediate for the preparation of various derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals where the bicyclo[2.2.1]heptane scaffold is a key structural component .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and coatings due to their stability and unique properties .
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .
Molecular Targets and Pathways: In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane
Comparison: Compared to its similar compounds, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is unique due to the presence of the propionyl chloride group. This functional group imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The rigidity and three-dimensional structure of the bicyclo[2.2.1]heptane scaffold also contribute to its unique properties .
Propiedades
Número CAS |
85099-15-6 |
|---|---|
Fórmula molecular |
C12H19ClO |
Peso molecular |
214.73 g/mol |
Nombre IUPAC |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h8-10H,3-7H2,1-2H3 |
Clave InChI |
KWGLJQORJFWZQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1CCC(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


